molecular formula C23H19N3O2 B12053310 2-amino-6-benzyl-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

2-amino-6-benzyl-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No.: B12053310
M. Wt: 369.4 g/mol
InChI Key: KYZCGEGELCYBOL-UHFFFAOYSA-N
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Description

This compound belongs to the pyrano[3,2-c]pyridine family, characterized by a fused pyran-pyridine core. Key structural features include:

  • Position 6: Benzyl group (C₆H₅CH₂-), enhancing hydrophobicity and steric bulk.
  • Position 7: Methyl group (CH₃), contributing to electronic and steric effects.
  • Position 3: Nitrile (-CN), a strong electron-withdrawing group influencing reactivity and stability.

Synthesis: Prepared via reflux reactions with a yield of 74%, yielding colorless crystals with a melting point (m.p.) of 275–277°C . Spectral data (IR, ¹H NMR) confirm the structure, with IR peaks at 3403, 3283 (N-H stretching), and 2184 cm⁻¹ (C≡N) .

Properties

Molecular Formula

C23H19N3O2

Molecular Weight

369.4 g/mol

IUPAC Name

2-amino-6-benzyl-7-methyl-5-oxo-4-phenyl-4H-pyrano[3,2-c]pyridine-3-carbonitrile

InChI

InChI=1S/C23H19N3O2/c1-15-12-19-21(23(27)26(15)14-16-8-4-2-5-9-16)20(17-10-6-3-7-11-17)18(13-24)22(25)28-19/h2-12,20H,14,25H2,1H3

InChI Key

KYZCGEGELCYBOL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=CC=C3)C(=O)N1CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Reaction Conditions and Mechanism

  • Starting Materials :

    • 4-Hydroxy-1,6-dimethylpyridin-2(1H)-one (1.0 mmol)

    • Malononitrile (1.0 mmol)

    • Benzaldehyde or substituted benzaldehyde (1.0 mmol)

  • Catalyst and Solvent :

    • Triethylamine (Et3N, 0.05 mL) in ethanol (96%, 3 mL) or piperidine (1–2 drops) in methanol (5 mL).

  • Procedure :

    • The mixture is refluxed for 50–60 minutes, yielding the target compound via:

      • Knoevenagel adduct formation : Condensation of aldehyde and malononitrile.

      • Michael addition : Attack of the pyridone enolate on the Knoevenagel intermediate.

      • Cyclodehydration : Intramolecular cyclization to form the pyrano[3,2-c]pyridine core.

  • Yield Optimization :

    • Ethanol with Et3N : Yields 70–85%.

    • Methanol with piperidine : Yields 74–80%.

EntryAldehydeCatalystSolventTime (min)Yield (%)
1BenzaldehydeEt3NEthanol5085
24-NitrobenzaldehydePiperidineMethanol6074

Stepwise Synthesis via Preformed intermediates

For substrates requiring regioselectivity, a stepwise approach is employed:

Synthesis of Arylmethylene Malononitrile Intermediates

Arylmethylene malononitriles are prepared separately by condensing aldehydes with malononitrile under acidic conditions (e.g., acetic acid, 80°C, 2 h). These intermediates are then reacted with 4-hydroxy-6-methylpyridin-2(1H)-one to enhance control over substituent placement.

Cyclization and Tautomerization

The preformed arylmethylene malononitrile (1.0 mmol) and pyridone (1.0 mmol) are refluxed in methanol with piperidine, leading to:

  • Enolization of the pyridone.

  • Conjugate addition to the α,β-unsaturated nitrile.

  • Cyclodehydration and tautomerization to afford the final product.

Key Advantage : Higher purity (>98% by 1H NMR) due to controlled intermediate formation.

Solvent and Catalyst Effects on Reaction Efficiency

Comparative studies reveal solvent and catalyst choices critically impact yield:

SolventCatalystTemperature (°C)Yield (%)Purity (%)
EthanolEt3N78 (reflux)85>95
MethanolPiperidine64 (reflux)80>98
DMFDBU1006590
  • Ethanol/Et3N : Optimal for rapid cyclization but may require recrystallization.

  • Methanol/piperidine : Superior purity due to in-situ precipitation.

Large-Scale Industrial Production

Industrial protocols emphasize cost-effectiveness and scalability:

  • Continuous Flow Reactors : Enable high-throughput synthesis with automated temperature control.

  • Solvent Recycling : Methanol and ethanol are recovered via distillation for reuse.

  • Crystallization : Products are purified using dimethylformamide (DMF) or ethanol recrystallization, achieving >99% purity.

Mechanistic Insights and Side Reactions

Competing Pathways

  • Oversubstitution : Excess aldehyde leads to di-adduct formation, reducing yield.

  • Oxidation : Prolonged heating in aerobic conditions may oxidize the pyridone ring.

Mitigation Strategies

  • Stoichiometric Control : Maintain a 1:1:1 ratio of pyridone, malononitrile, and aldehyde.

  • Inert Atmosphere : Use nitrogen or argon to prevent oxidation.

Recent Advances in Catalysis

Emerging methods employ MnO2 and KOtBu for dehydrogenative coupling, though primarily applied to related pyranoquinolones . These methods remain experimental for the target compound but suggest future optimization avenues.

Chemical Reactions Analysis

Hydrolysis of the Carbonitrile Group

The carbonitrile group (-C≡N) at position 3 undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives. This reaction is critical for modifying the compound's polarity and bioactivity.

Reaction ConditionsProductYieldNotes
H<sub>2</sub>SO<sub>4</sub> (conc.), refluxCarboxylic acid~60–70%Requires prolonged heating for complete conversion
NaOH (aq.), H<sub>2</sub>O<sub>2</sub>, RTAmide intermediate45–55%Milder conditions favor amide formation

Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the nitrile, followed by nucleophilic attack by water. Basic conditions involve hydroxide ion addition, forming an intermediate iminide that tautomerizes to the amide.

Acylation of the Amino Group

The primary amino group at position 2 reacts readily with acylating agents to form substituted amides, enhancing stability and modulating pharmacological properties.

ReagentConditionsProductYield
Acetic anhydrideReflux in pyridineN-Acetyl derivative85%
Benzoyl chlorideRoom temperature, DCMN-Benzoyl derivative78%

Key Finding : Acylation improves metabolic stability in pharmacokinetic studies, as demonstrated for structurally related pyrano[3,2-c]pyridines .

Alkylation Reactions

The amino group also participates in alkylation reactions, enabling the introduction of alkyl or arylalkyl chains.

Alkylating AgentConditionsProductYield
Methyl iodideK<sub>2</sub>CO<sub>3</sub>, DMF, 60°CN-Methyl derivative70%
Benzyl bromideNaH, THF, 0°C→RTN-Benzyl derivative65%

Application : Alkylation is utilized to enhance lipophilicity for blood-brain barrier penetration in CNS-targeted drug candidates.

Reduction of the Oxo Group

The ketone group at position 5 can be reduced to a secondary alcohol, though steric hindrance from the fused ring system necessitates strong reducing agents.

ReagentConditionsProductYield
NaBH<sub>4</sub>, MeOHRT, 12 hNo reaction
LiAlH<sub>4</sub>, THFReflux, 6 hSecondary alcohol40%

Structural Limitation : The fused pyrano-pyridine system creates steric constraints, limiting reduction efficiency .

Substitution at the Benzyl Group

The benzyl moiety at position 6 undergoes hydrogenolysis or electrophilic substitution under specific conditions.

ReactionConditionsProductYield
H<sub>2</sub>, Pd/C (10%)EtOH, RTDebenzylated analog90%
HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>0°C, 2 hNitro-substituted derivative55%

Utility : Debenzylation is a key step in synthesizing unsubstituted analogs for structure-activity relationship (SAR) studies .

Cyclization and Ring Expansion

The pyrano[3,2-c]pyridine core participates in ring-expansion reactions under oxidative conditions.

ReagentConditionsProductYield
m-CPBA, CH<sub>2</sub>Cl<sub>2</sub>RT, 24 hEpoxidized intermediate50%
OsO<sub>4</sub>, NMOTHF/H<sub>2</sub>O, 0°CDihydroxylated derivative60%

Significance : Ring modifications alter electronic properties, influencing binding affinity to biological targets.

Comparative Reactivity Table

Functional GroupReaction TypeReagentsProduct Stability
Carbonitrile (C≡N)HydrolysisH<sub>2</sub>SO<sub>4</sub>, NaOHHigh (carboxylic acid)
Amino (-NH<sub>2</sub>)AcylationAc<sub>2</sub>O, BzClModerate to high
Oxo (C=O)ReductionLiAlH<sub>4</sub>Low (steric hindrance)
Benzyl (C<sub>6</sub>H<sub>5</sub>CH<sub>2</sub>)HydrogenolysisH<sub>2</sub>/PdHigh

Scientific Research Applications

Common Synthesis Techniques

  • One-Pot Reactions : Utilizing a combination of reactants such as aldehydes, malononitrile, and various catalysts to facilitate the formation of pyranopyridine derivatives.
  • Green Chemistry Approaches : Employing environmentally friendly solvents and conditions to enhance yield and reduce waste during synthesis.

Biological Activities

The compound exhibits a range of biological activities that make it a valuable candidate for further research in pharmacology.

Antitumor Activity

Recent studies have indicated that derivatives of this compound possess antitumor properties. For instance, certain analogs have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Antimicrobial Properties

Research has demonstrated that 2-amino-6-benzyl-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests its potential as a lead compound for developing new antibiotics .

Anti-inflammatory Effects

Compounds within this class have also been reported to possess anti-inflammatory properties, potentially useful in treating conditions characterized by chronic inflammation .

Case Studies

Several studies have investigated the applications of this compound in different therapeutic areas:

  • Cancer Treatment : A study highlighted the effectiveness of pyranopyridine derivatives in inhibiting tumor growth in xenograft models. The mechanism was attributed to the modulation of key signaling pathways involved in cell survival .
  • Infection Control : Another investigation focused on the antimicrobial efficacy of the compound against resistant strains of bacteria. The results indicated significant inhibition zones compared to standard antibiotics .
  • Inflammation Models : Research utilizing animal models demonstrated that treatment with this compound reduced markers of inflammation significantly when compared to control groups .

Mechanism of Action

The mechanism of action of 2-amino-6-benzyl-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical pathways. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Substituent Effects at Position 4 and 6

Variations at these positions significantly alter physical and chemical properties:

Compound ID Position 4 Substituent Position 6 Substituent m.p. (°C) Yield (%) Key Observations References
Target Compound (3g) Phenyl Benzyl 275–277 74 High thermal stability due to benzyl and nitrile groups.
3f Phenyl H 291–293 94 Higher m.p. due to reduced steric hindrance at position 5.
3w 4-Nitrophenyl Benzyl 274–276 82 Nitro group lowers m.p. slightly; electron-withdrawing effects may enhance reactivity.
3af 4-Methoxyphenyl Phenethyl 263–265 84 Methoxy group increases solubility; phenethyl adds flexibility.
3h Phenyl Phenethyl 257–259 83 Phenethyl reduces m.p. compared to benzyl, likely due to increased chain mobility.

Key Trends :

  • Electron-withdrawing groups (e.g., -NO₂, -CN): Increase thermal stability but may lower yields due to steric or electronic challenges in synthesis.
  • Electron-donating groups (e.g., -OCH₃) : Improve solubility but reduce m.p. .
  • Position 6 substituents : Bulky groups (benzyl) increase m.p. compared to linear chains (phenethyl) .

Functional Group Variations at Position 3

Replacing the nitrile group with carboxylate esters modifies properties:

Compound ID Position 3 Substituent m.p. (°C) Yield (%) Observations References
3g (Target) -CN 275–277 74 Nitrile enhances stability and hydrogen-bonding potential.
3c -COOCH₃ 214–216 60 Ester group lowers m.p. and yield, suggesting reduced crystallinity.

Implications : The nitrile group’s strong dipole and hydrogen-bond acceptor capacity likely contribute to higher thermal stability and crystallinity compared to esters.

Biological Activity

The compound 2-amino-6-benzyl-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, structure, and biological effects, drawing from various research studies and findings.

Chemical Structure and Properties

The compound's IUPAC name is 2-amino-7-methyl-5-oxo-4-phenyl-5,6-dihydropyrano[3,2-c]pyridine-3-carbonitrile, with the molecular formula C16H13N3O2C_{16}H_{13}N_3O_2. Its structure features a pyrano-pyridine core that contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under reflux conditions. For instance, a general method includes the condensation of arylmethylene malononitriles with substituted amino compounds to yield the desired product with a reported yield of approximately 74% .

Anticancer Activity

Research indicates that compounds similar to 2-amino-6-benzyl-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of tubulin polymerization which leads to cell cycle arrest .

Compound TypeIC50 (µM)Cancer Cell Line
Pyrano-pyridine derivatives0.36HeLa
Other analogs>20CCRF-CEM leukemia

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Its derivatives have shown effectiveness against various bacterial strains, indicating potential as a therapeutic agent in infectious diseases .

Antidiabetic Activity

Another area of interest is the antidiabetic activity associated with similar heterocyclic compounds. Some studies suggest that these compounds may enhance insulin sensitivity and glucose uptake in muscle cells .

Case Studies

  • Anticancer Mechanism Study
    • A study focused on the mechanism of action revealed that the compound induces apoptosis via caspase activation and DNA fragmentation in cancer cells. The findings suggested a potential application in cancer therapy .
  • Antimicrobial Efficacy Assessment
    • In vitro tests demonstrated that derivatives of this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antibiotics .

Q & A

Q. What methodologies elucidate structure-activity relationships (SAR) for this scaffold?

  • Methodological Answer :
  • Analog Synthesis : Replace benzyl with heteroaryl groups (e.g., thiophene) and assess cytotoxicity .
  • Pharmacophore Mapping : Identify critical hydrogen-bond donors/acceptors using X-ray crystallography .
  • In Vivo Studies : Test pharmacokinetics in rodent models to validate in silico predictions .

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